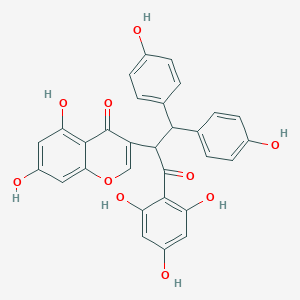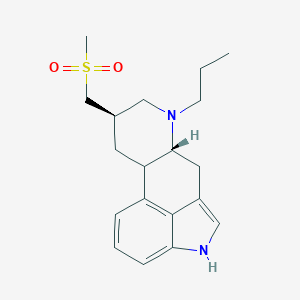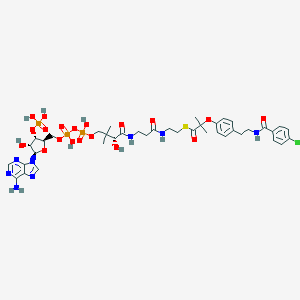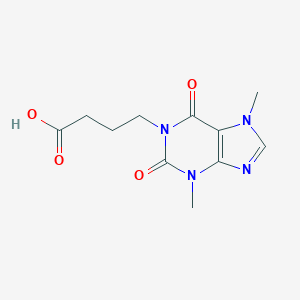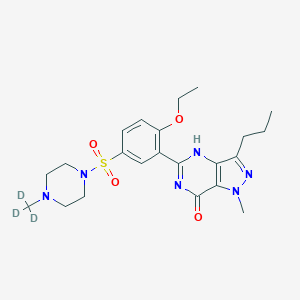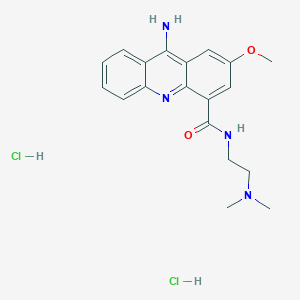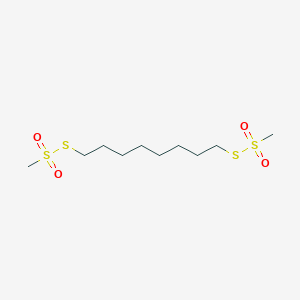
1,8-Octadiyl Bismethanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions. For instance, the reaction of bis(phenylsulfonyl) dienes with anions of substituted dimethyl pentenedioates provides a method for synthesizing bicyclo[3.3.0]octenes through a tandem conjugate addition-[3 + 2]-anionic cyclization route (Padwa et al., 1996). Such methodologies could be relevant for the synthesis of 1,8-Octadiyl Bismethanethiosulfonate by adapting the electrophilic and nucleophilic components.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical behavior and properties. For example, the molecular structure of cyclic palladium complexes derived from butadiene coupling has been elucidated using NMR spectroscopy and X-ray crystallography, showcasing the importance of stereochemistry in such compounds (Storzer et al., 2005). This approach can be applied to analyze the structure of this compound, especially to understand its stereochemical configurations and electronic structure.
Chemical Reactions and Properties
The reactivity of organic sulfonates with various reagents under different conditions highlights the diverse chemical reactions these compounds can undergo. For instance, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as a mild and efficient oxidant for the cleavage of nitrogen double bonds and oxidation of alcohols (Hajipour et al., 1998). This suggests that this compound could also participate in oxidation reactions or serve as a precursor in synthesizing more complex molecules.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystal structure of a dithionia dication compound has been determined to understand its solubility and melting behavior (Iwasaki et al., 1988). Similar studies on this compound could elucidate its physical properties, crucial for its handling and application in chemical synthesis.
Chemical Properties Analysis
The chemical properties of organic compounds, such as reactivity, stability, and interaction with other molecules, are key to their application in synthesis and material science. The oxidative reaction of organosulfur compounds with diene complexes highlights the reactivity of sulfur-containing compounds under specific conditions (Mashima et al., 1997). Investigating the chemical properties of this compound, such as its reactivity towards oxidants and nucleophiles, would provide valuable insights into its potential applications.
Scientific Research Applications
Oxidant for Cleavage and Oxidation : Bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate has been used as a mild and efficient oxidant for the cleavage of nitrogen double bonds and the oxidation of alcohols under anhydrous conditions (Hajipour, Baltork, & Kianfar, 1998).
Precursor for Diatomic Sulfur Transfer : Dithio adducts have been utilized as precursors for diatomic sulfur transfer, leading to the formation of diatomic sulfur-trapped derivatives and tetrasulfide adducts (Abu-Yousef & Harpp, 1994).
Formation of Bis(triflate) Complex : The oxidative addition of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) to diene complexes of zirconium and tantalum in THF has been studied for the formation of bis(triflate) complex (Mashima, Oshiki, Matsuo, & Tani, 1997).
Antitubercular Agents : Copper(II) complexes with 1,8-bis(hydrazidomethylsulfonyl)octane and similar compounds have shown potential as new antitubercular agents due to their polydentate nature (Neklyudov et al., 2020).
Inhibitor of Microtubule Assembly : Bis-ANS has been identified as a potent inhibitor of microtubule assembly, making it useful for studying tubulin interactions and microtubule assembly (Horowitz, Prasad, & Ludueña, 1984).
Metabolism Study : The sulfur in certain bismethanethiosulfonate derivatives has been studied for its metabolism solely by the methylsulfonyl pathway in rats and humans (Nishikawa, Suzuoki, & Numata, 1968).
Facile Deprotonation and Dealkylation : Studies have demonstrated the facile deprotonation and dealkylation of dithiadications bearing 1,8-bis(alkylthio)naphthalene structures with triflic anhydride (Shima, Kobayashi, & Furukawa, 1997).
Mechanism of Action
Target of Action
1,8-Octadiyl Bismethanethiosulfonate is a homobifunctional sulfhydryl-reactive crosslinker . It primarily targets proteins with sulfhydryl groups, such as cysteine residues, and forms covalent bonds with them . This compound has been used in studies involving the human multidrug resistance P-glycoprotein (P-gp), an ATP-dependent drug pump located at the plasma membrane .
Mode of Action
The compound interacts with its targets by forming disulfide bonds between two sulfhydryl groups of cysteine residues . This crosslinking can lead to conformational changes in the target protein, affecting its function . For instance, in the case of P-gp, the crosslinking of cysteine residues can expose different residues to the drug-binding site .
Biochemical Pathways
It has been used in studies involving the atp-binding sites of p-gp . P-gp is known to transport a wide variety of structurally diverse compounds out of the cell . Therefore, the crosslinking action of this compound could potentially affect the transport function of P-gp, thereby influencing the efflux of various substrates.
Result of Action
The crosslinking action of this compound can lead to changes in the structure and function of the target protein . For example, in the case of P-gp, crosslinking can expose different residues to the drug-binding site, potentially affecting the protein’s drug transport function .
properties
IUPAC Name |
1,8-bis(methylsulfonylsulfanyl)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S4/c1-17(11,12)15-9-7-5-3-4-6-8-10-16-18(2,13)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELQMUTDNOWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326321 | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4356-71-2 | |
| Record name | NSC527039 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Octadiyl Bismethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



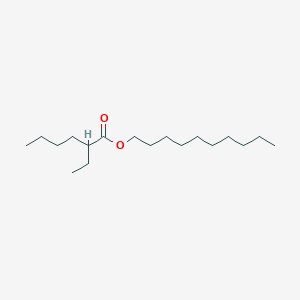
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)



